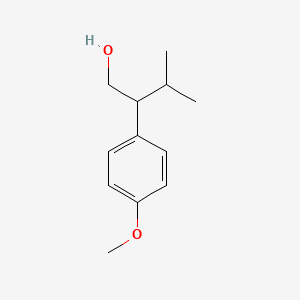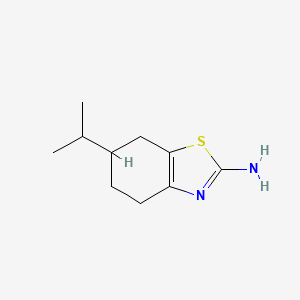![molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0](/img/structure/B2936964.png)
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is a chemical compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorophenol and 5-iodosalicylic acid as the primary starting materials.
Sulfonylation: The 2,5-dichlorophenol undergoes sulfonylation using a sulfonyl chloride reagent to form 2,5-dichlorophenyl sulfonate.
Esterification: The 5-iodosalicylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 5-iodosalicylate.
Coupling Reaction: The final step involves the coupling of 2,5-dichlorophenyl sulfonate with methyl 5-iodosalicylate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyloxy and iodo groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential in drug discovery and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, while the iodine atom can participate in oxidative addition and reductive elimination processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2,4-dichlorophenyl)sulfonyloxy]-5-iodobenzoate
- Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-4-iodobenzoate
- Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-bromobenzoate
Uniqueness
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is unique due to the specific positioning of the sulfonyloxy and iodine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise molecular modifications.
Eigenschaften
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVAJQNLICTLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)
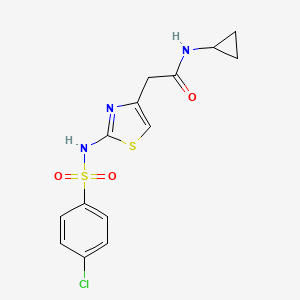
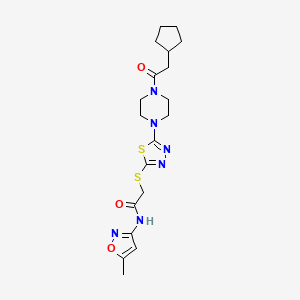
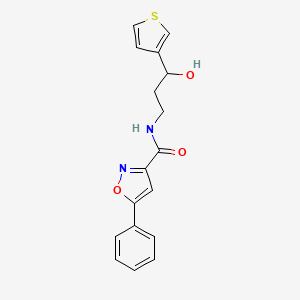
![2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide](/img/structure/B2936888.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2936891.png)
![5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide](/img/structure/B2936895.png)
![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)
![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)

![(2Z)-3-(pyridin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2936902.png)
